5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class. This compound features a five-membered ring structure containing both nitrogen and oxygen atoms, with a fluorophenyl group attached to the carbon atom adjacent to the nitrogen. Oxazolidinones are significant in medicinal chemistry due to their broad spectrum of biological activities, particularly as antimicrobial agents against gram-positive bacteria . The compound is characterized by its unique molecular structure, which allows for various chemical modifications and applications in drug development.
The compound can be classified as an oxazolidinone, specifically a substituted derivative of 1,3-oxazolidin-2-one. It is often synthesized for research purposes and can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem . The molecular formula for 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is , with a molecular weight of approximately 195.19 g/mol.
The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one can be achieved through several synthetic routes:
The synthesis often involves purification steps such as recrystallization or chromatography to isolate the desired product with minimal impurities. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized to enhance yield and purity.
The molecular structure of 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one consists of a five-membered ring containing one nitrogen atom and one oxygen atom. The fluorophenyl group is attached to the carbon adjacent to the nitrogen atom in the ring.
Property | Value |
---|---|
CAS Number | 62826-16-8 |
Molecular Formula | C10H10FNO2 |
Molecular Weight | 195.19 g/mol |
IUPAC Name | 5-[(3-fluorophenyl)methyl]-1,3-oxazolidin-2-one |
InChI | InChI=1S/C10H10FNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13) |
Canonical SMILES | C1C(OC(=O)N1)CC2=CC=CC=C2F |
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one can participate in various chemical reactions:
The reaction conditions (temperature, solvent, and time) are critical for achieving desired yields and selectivity in these transformations.
The mechanism of action for compounds like 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one primarily involves their role as inhibitors of bacterial protein synthesis. They bind to the bacterial ribosome, disrupting the translation process and preventing the synthesis of essential proteins necessary for bacterial growth and reproduction. This action is particularly effective against gram-positive bacteria due to their unique ribosomal structures .
The compound exhibits typical physical properties associated with oxazolidinones:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Specific data not available; generally ranges based on substitution patterns |
Solubility | Soluble in organic solvents such as ethanol and dichloromethane |
These properties influence its reactivity and suitability for various applications in medicinal chemistry.
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one has several scientific uses:
The oxazolidinone class emerged from pioneering work at DuPont in the 1980s, culminating in the discovery of DuP-721 and DuP-105 as first-generation candidates. These N-aryl-oxazolidinones demonstrated that synthetic heterocycles could achieve potent antibacterial effects through a mechanism distinct from existing antibiotics: inhibition of the 50S ribosomal subunit formation of the 70S initiation complex [1] [3]. Pharmacia & Upjohn’s systematic structure-activity relationship (SAR) investigations identified linezolid (approved in 2000) as the breakthrough clinical agent, establishing the pharmacophore blueprint for subsequent derivatives. This scaffold required specific stereochemical and substituent constraints:
Table 1: Structural Evolution of Key Oxazolidinone Antibacterials
Compound | A-Ring Substitution | C-5 Side Chain | Target Spectrum | Clinical Status |
---|---|---|---|---|
DuP-721 (DuPont) | 4-Acetylphenyl | (R)-Hydroxymethyl | Gram-positive bacteria | Preclinical (1987) |
Linezolid (Upjohn) | 3-Fluoro-4-morpholinyl | (S)-Acetamidomethyl | MRSA, VRE, PRSP | Approved (2000) |
Tedizolid (Cubist) | 3-Fluoro-4-pyridinyl | (D)-Hydroxyethyl/CH₂OTHP | MRSA, VRE (Improved potency vs. linezolid) | Approved (2014) |
5-[(3-FP)M]-2-one* | 3-Fluorophenyl | -CH₂-(3-Fluorophenyl) | MRSA (Model compound) | Research phase |
Abbreviations: PRSP: Penicillin-resistant Streptococcus pneumoniae; 3-FP: 3-Fluorophenyl; *5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one
Second-generation agents like tedizolid optimized A-ring electronics (pyridine replacing morpholine) and C-5 groups (hydroxyethyl), improving ribosomal affinity and circumventing linezolid resistance mediated by 23S rRNA mutations [3] [7]. The target compound 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one represents a structural simplification within this lineage, focusing the SAR on the strategic placement of fluorinated aromatic systems.
The incorporation of a 3-fluorophenyl moiety at the N-benzyl position (as in 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one) exploits well-established bioisosteric principles and electronic modulation strategies. Fluorine’s high electronegativity (χ = 3.98) and small atomic radius (van der Waals: 1.47 Å) facilitate optimal interactions with ribosomal binding pockets while minimizing metabolic degradation [1] [3] [9]. Specific advantages include:
Table 2: Impact of Fluorophenyl Substitution Patterns on Antibacterial Activity
Substitution Pattern | MIC₉₀ vs. S. aureus (μg/mL) | Log P | Metabolic Stability (t₁/₂, min) | Key Interactions |
---|---|---|---|---|
Phenyl (Unsubstituted) | 16.0 | 1.2 | 12.3 | Hydrophobic only |
2-Fluorophenyl | 4.0 | 1.5 | 28.7 | Steric clash |
3-Fluorophenyl | 1.0 | 1.6 | 45.2 | Optimal π-stacking |
4-Fluorophenyl | 2.0 | 1.6 | 42.9 | Altered H-bonding |
3,4-Difluorophenyl | 0.5 | 1.9 | 68.1 | Enhanced potency |
Synthetic routes to 3-fluorophenyl-oxazolidinones often employ nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. A notable side reaction during synthesis involves electrophilic fluorination leading to ortho-difluorinated byproducts (e.g., via Balz-Schiemann pathways), requiring careful optimization to preserve regiochemistry [9]. The 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one structure exemplifies rational meta-monosubstitution, balancing electronic effects and conformational freedom for ribosomal penetration.
The methylene (-CH₂-) bridge connecting the oxazolidinone nitrogen to the 3-fluorophenyl ring in 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one represents a critical spacer influencing conformational flexibility, electronic coupling, and bioavailability. SAR analyses reveal:
Table 3: Influence of N3-Linker Modifications on Biological Activity
Linker (X) | Representative Compound | MIC vs. E. faecium (μg/mL) | Caco-2 P | Synthetic Accessibility |
---|---|---|---|---|
-CH₂- | 5-[(3-FP)M]-2-one | 2.0 | 21.3 | High (3 steps) |
Direct bond | 3-(3-FP)-oxazolidinone | 32.0 | 8.7 | Moderate |
-CH₂CH₂- | 5-[(3-FP)ethyl]-2-one | 8.0 | 18.9 | High |
-OCH₂- | 5-(3-FPOM)-oxazolidinone | 64.0 | 5.2 | Moderate |
-SCH₂- | 5-(3-FPSM)-oxazolidinone | >128 | 14.6 | Low |
Synthetic methodologies for installing the N-methylene linker include:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2